Product packaging for Ethyl 5-(2-furyl)isoxazole-3-carboxylate(Cat. No.:CAS No. 33545-40-3)

Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Cat. No.: B1588691
CAS No.: 33545-40-3
M. Wt: 207.18 g/mol
InChI Key: KQWAZLUOYYQTIE-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Heterocycles as Pharmacophores and Synthetic Intermediates

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic features, including its ability to act as a hydrogen bond acceptor, contribute to its successful integration into a multitude of biologically active molecules. nih.govnih.gov Isoxazole derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govnih.govijpca.org This wide range of biological functions has established the isoxazole moiety as a crucial pharmacophore in drug discovery. researchgate.net

Several commercially available drugs incorporate the isoxazole ring, underscoring its therapeutic importance. ijpca.org Examples include the anti-inflammatory drug valdecoxib, the antirheumatic agent leflunomide, and a range of β-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. researchgate.net The modification of the isoxazole structure is a common strategy in the development of new therapeutic agents with improved potency and reduced toxicity. ijpca.org

Beyond their role as pharmacophores, isoxazoles are valuable synthetic intermediates in organic chemistry. nih.gov The isoxazole ring can be synthesized through various methods, most notably via 1,3-dipolar cycloaddition reactions. nih.gov These synthetic routes are often highly regioselective, allowing for the controlled preparation of specifically substituted isoxazoles. nih.govorgsyn.org The isoxazole ring itself can undergo further transformations, serving as a precursor for other complex molecules. For instance, the N-O bond is susceptible to reductive cleavage, which can be exploited to generate other functional groups and heterocyclic systems. mdpi.com

Overview of Furan-Containing Organic Compounds in Contemporary Research

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is another fundamental building block in organic and medicinal chemistry. Furan derivatives are widespread in nature and are found in numerous natural products and biologically active compounds. orientjchem.org The inclusion of a furan nucleus is a key strategy in the search for new drugs, with many furan-containing compounds demonstrating significant therapeutic efficacy. orientjchem.org

Furan derivatives have been reported to possess a broad array of biological activities, including antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and anticancer properties. researchgate.netuem.br This has led to the development of several clinically approved drugs containing a furan ring. orientjchem.org The biological activity of furan-containing molecules can be significantly influenced by the nature and position of substituents on the furan ring. uem.br

In synthetic chemistry, the furan ring serves as a versatile synthon. orientjchem.org It can be readily functionalized and can participate in various cycloaddition reactions, making it a valuable starting material for the synthesis of more complex molecular architectures. Despite its stability, the furan ring can also be induced to undergo ring-opening or other transformations, providing access to a diverse range of acyclic and heterocyclic structures.

Current Research Landscape and Potential Applications of Ethyl 5-(2-furyl)isoxazole-3-carboxylate and its Analogues

This compound (CAS Number 33545-40-3) is a molecule that combines the structural features of both isoxazole and furan heterocycles. chemspider.com While specific research on this exact molecule is emerging, the broader landscape of its analogues—compounds with a substituted isoxazole-3-carboxylate core or those featuring a 5-furyl-isoxazole motif—provides significant insight into its potential applications.

The research on analogues of this compound is primarily focused on their biological activities. The combination of the isoxazole and furan rings is a promising strategy for the development of new therapeutic agents. For instance, isoxazole derivatives bearing a furyl or furfuryl ring have been investigated for their anticancer and anti-inflammatory activities. nih.gov One study highlighted a compound with a furfuryl ring attached to an isoxazole moiety as having notable anti-inflammatory and anticancer effects. nih.gov Another study focused on the synthesis of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles, which were screened for their antimicrobial properties. researchgate.net Several of these compounds showed significant antibacterial and antifungal activity. researchgate.net

The isoxazole-3-carboxylate scaffold itself is a key feature in many biologically active molecules. For example, a series of 4,5-diarylisoxazole-3-carboxylic acids were synthesized and identified as potent inhibitors of leukotriene biosynthesis, suggesting their potential as anti-inflammatory agents. nih.gov Furthermore, research into 5-substituted isoxazole-3-carboxamide (B1603040) derivatives has revealed potential applications in oncology. researchgate.net

The synthetic accessibility of compounds like this compound makes them attractive for creating libraries of related molecules for biological screening. General methods for synthesizing 3,5-disubstituted-4-isoxazolecarboxylic esters are well-established, providing a route to a wide range of analogues. orgsyn.org These esters can be readily hydrolyzed to their corresponding carboxylic acids or converted into amides and other derivatives, allowing for extensive structure-activity relationship (SAR) studies. researchgate.net The investigation of various substituted isoxazole carboxamides has been a fruitful area of research, yielding compounds with potential herbicidal and fungicidal activities. researchgate.net

Below is a table summarizing the research on analogues of this compound:

Analogue ClassInvestigated Biological ActivitiesKey FindingsReference
5-Furyl-isoxazole derivativesAntimicrobialSome derivatives showed inspiring antibacterial and antifungal activity. researchgate.net
Furfuryl-isoxazole derivativesAnti-inflammatory, AnticancerA derivative with a furfuryl ring was found to have promoting anti-inflammatory and anticancer effects. nih.gov
Isoxazole-3-carboxylic acid derivativesAnti-inflammatoryIdentified as potent inhibitors of leukotriene biosynthesis. nih.gov
Isoxazole-4-carboxamide derivativesFungicidal, HerbicidalSome compounds showed significant inhibition against various fungi and plants. researchgate.net
5-Substituted isoxazole-3-carboxamide derivativesAnticancer (Cytotoxicity)Some derivatives showed moderate proliferative activity and low cytotoxicity on lung cancer cell lines. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO4 B1588691 Ethyl 5-(2-furyl)isoxazole-3-carboxylate CAS No. 33545-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-13-10(12)7-6-9(15-11-7)8-4-3-5-14-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWAZLUOYYQTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427809
Record name ethyl 5-(2-furyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33545-40-3
Record name ethyl 5-(2-furyl)isoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of Ethyl 5 2 Furyl Isoxazole 3 Carboxylate

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring is a key feature of the molecule, and its reactivity has been the subject of various chemical investigations. These studies include reductive transformations that can lead to ring opening, as well as electrophilic and nucleophilic substitutions on the isoxazole core.

Reductive Transformations (e.g., Palladium-Catalyzed Hydrogenation and Reductive Ring Opening)

The isoxazole ring is susceptible to reductive cleavage, particularly through catalytic hydrogenation. Studies on related isoxazole-3-carboxylates have demonstrated that the N-O bond is a primary site for reduction. For instance, the palladium-catalyzed hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate illustrates a domino process. mdpi.comresearchgate.net This reaction involves two reducible sites: the benzylic-like position and the isoxazole N–O bond. mdpi.comresearchgate.netresearchgate.net

Under hydrogenation conditions with a palladium on charcoal (Pd/C) catalyst, the reaction proceeds through a sequential reduction. researchgate.net Initially, deoxygenation occurs at the 5-position, followed by the reductive opening of the isoxazole ring. mdpi.comresearchgate.net This transformation does not stop at the 5-methylisoxazole (B1293550) intermediate but continues to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate as the final product in high yield. mdpi.comresearchgate.netunifi.it This process highlights that the isoxazole ring can act as a masked enaminone functional group, which can be revealed under reductive conditions.

Table 1: Reductive Transformation of an Isoxazole-3-carboxylate Derivative

Starting Material Catalyst Product Reaction Type Source(s)

Electrophilic and Nucleophilic Transformations on the Isoxazole Core

The isoxazole ring can undergo C-H bond functionalization, a powerful tool for introducing new substituents. Palladium-catalyzed direct arylation has been successfully applied to isoxazole systems. For ethyl isoxazole-3-carboxylate, which has unsubstituted C4 and C5 positions, a palladium-catalyzed double C-H bond arylation has been reported. researchgate.net This reaction allows for the one-pot synthesis of C4,C5-diarylated isoxazoles using various aryl bromides, tolerating a range of functional groups like nitrile, acetyl, and fluoro. researchgate.net

In other instances, direct arylation can be selective. Palladium-catalyzed reactions of isoxazoles with aryl iodides have been shown to selectively activate the C-H bond at the 5-position, leading to the corresponding 5-arylisoxazoles in moderate to good yields. nih.gov The isoxazole ring can also be made susceptible to nucleophilic attack. For example, the formation of 2-methyl-5,5-disubstituted 4,5-dihydroisoxazolium salts allows for the nucleophilic addition of anions like cyanide, leading to the formation of new heterocyclic systems. nih.gov

Reactivity of the Furyl Substituent

The furan (B31954) ring at the 5-position of the isoxazole offers another site for chemical modification, enabling the synthesis of more complex molecular architectures.

Functionalization of the Furan Ring (e.g., Arylation Reactions)

The furan ring can be directly functionalized through arylation reactions. The Meerwein reaction, for instance, can be used for the arylation of furan-2-carboxylic acid or its methyl ester using arenediazonium chlorides in the presence of a copper(II) chloride catalyst. researchgate.net This method provides a route to 5-arylfuran-2-carboxylic acids, which are valuable intermediates. researchgate.net These functionalized furans can then be used to construct more complex heterocyclic compounds containing an arylfuryl fragment. researchgate.net

Transformations of the Furyl Moiety as a Synthon

The furan ring itself can serve as a versatile building block, or synthon, for the synthesis of other heterocyclic systems. For example, furan-2-carboxylic acid hydrazide, derived from the corresponding furan-2-carboxylic acid, can be used as a precursor to synthesize 5-furan-2-yl researchgate.netresearchgate.netoxadiazole-2-thiol and 5-furan-2-yl-4H- researchgate.netresearchgate.net-triazole-3-thiol. mdpi.com Furthermore, the furan moiety can be employed in more complex synthetic strategies, such as the construction of the ring systems found in natural products like maitotoxin, through reactions like the Achmatowicz reaction, which transforms a furan into a dihydropyranone. elsevierpure.com

Table 2: Heterocycles Synthesized from Furan-2-Carboxylic Acid Derivatives

Starting Material Reagents Product Source(s)
Furan-2-carboxylic acid hydrazide Carbon disulfide 5-Furan-2-yl researchgate.netresearchgate.netoxadiazole-2-thiol mdpi.com

Modifications of the Ethyl Ester Group

The ethyl ester at the 3-position of the isoxazole ring is a classic functional group that can undergo a variety of transformations. The most common of these is hydrolysis to the corresponding carboxylic acid. This reaction is typically achieved by treating the ethyl ester with a base, such as lithium hydroxide (B78521), in a mixture of solvents like tetrahydrofuran (B95107) and methanol, followed by acidification. The resulting 5-(2-furyl)isoxazole-3-carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides, by reaction with amines, or acid chlorides.

Hydrolysis to Carboxylic Acid Derivatives

The conversion of Ethyl 5-(2-furyl)isoxazole-3-carboxylate to 5-(2-furyl)isoxazole-3-carboxylic acid is a fundamental transformation, as the resulting carboxylic acid serves as a versatile intermediate for further functionalization, particularly for the synthesis of amides. This hydrolysis is typically achieved under basic conditions, followed by acidification to precipitate the carboxylic acid product.

A common method for this hydrolysis involves the use of a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like tetrahydrofuran (THF), methanol, and water. The reaction is generally carried out at room temperature over several hours to ensure complete conversion of the ester. Following the saponification, the reaction mixture is concentrated, and the carboxylic acid is precipitated by the addition of an acid, such as hydrochloric acid (HCl). This straightforward procedure provides the desired 5-(2-furyl)isoxazole-3-carboxylic acid in good yield. A general procedure for the hydrolysis of similar isoxazole esters has been well-documented, providing a reliable method for this transformation orgsyn.org.

Table 1: Representative Conditions for Hydrolysis of Isoxazole Esters

Starting MaterialBaseSolvent SystemReaction TimeProduct
Ethyl 5-substituted-isoxazole-3-carboxylateLiOH or NaOHTHF/Methanol/Water12-24 hours5-substituted-isoxazole-3-carboxylic acid

This table presents a generalized procedure based on common laboratory practices for the hydrolysis of isoxazole esters.

Derivatization to Amide or Other Ester Forms

The carboxylic acid obtained from the hydrolysis of this compound is a key precursor for the synthesis of a wide range of amide derivatives. Additionally, the ethyl ester can potentially undergo transesterification to yield other ester forms, although this is less commonly reported for this specific compound.

Amide Formation:

The most prevalent method for the synthesis of 5-(2-furyl)isoxazole-3-carboxamides involves a two-step process. First, the ethyl ester is hydrolyzed to 5-(2-furyl)isoxazole-3-carboxylic acid as described previously. The resulting carboxylic acid is then coupled with a desired amine in the presence of a coupling agent.

Common coupling agents used for this type of transformation include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP) to enhance the reaction rate and minimize side reactions mdpi.comresearchgate.net. The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. This method has been successfully applied to a variety of isoxazole carboxylic acids to produce a diverse library of amide derivatives mdpi.comresearchgate.net.

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-(2-furyl)isoxazole-3-carbonyl chloride can then readily react with a wide range of amines to form the corresponding amides under milder conditions, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to scavenge the HCl byproduct researchgate.net.

Table 2: General Methods for the Synthesis of Isoxazole-3-carboxamides

MethodStarting MaterialReagentsAmineProduct
Coupling Agent Method5-(2-furyl)isoxazole-3-carboxylic acidEDC/HOBt or DCC/DMAPPrimary or Secondary AmineN-substituted-5-(2-furyl)isoxazole-3-carboxamide
Acyl Chloride Method5-(2-furyl)isoxazole-3-carboxylic acidSOCl₂ or (COCl)₂Primary or Secondary AmineN-substituted-5-(2-furyl)isoxazole-3-carboxamide

This table outlines common synthetic strategies for the preparation of isoxazole amides from the corresponding carboxylic acid.

Ester Transesterification:

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base masterorganicchemistry.com. In a typical acid-catalyzed transesterification, the ester is heated with an excess of the desired alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) masterorganicchemistry.com. In base-catalyzed transesterification, a catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol, is used masterorganicchemistry.com. While these are general methods for transesterification, specific examples for this compound are not extensively documented in the reviewed literature.

Advanced Spectroscopic and Analytical Characterization of Ethyl 5 2 Furyl Isoxazole 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Ethyl 5-(2-furyl)isoxazole-3-carboxylate is expected to show distinct signals corresponding to the protons of the ethyl group, the isoxazole (B147169) ring, and the furan (B31954) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The protons on the furan and isoxazole rings would appear as singlets or doublets with specific coupling constants, characteristic of their positions on the heterocyclic systems. For example, similar isoxazole compounds show the isoxazole proton as a singlet around 6.8 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms present in the molecule. Key signals would include those for the carbonyl carbon of the ester group (typically downfield, around 160-170 ppm), the carbons of the isoxazole and furan rings, and the two distinct carbons of the ethyl ester substituent. While specific experimental data for this exact molecule is not widely published, data from analogous structures, such as ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, confirm the expected chemical shift regions for the carbons of the ethyl group and the isoxazole core. mdpi.com

Predicted NMR Data for this compound Note: This table is based on established principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Ethyl -CH₃~1.4 (triplet)~14
Ethyl -CH₂~4.4 (quartet)~62
Isoxazole C4-H~7.0 (singlet)~100
Furan H3'~6.6 (doublet of doublets)~112
Furan H4'~7.3 (doublet)~118
Furan H5'~7.8 (doublet)~147
Isoxazole C3-~158
Ester C=O-~160
Isoxazole C5-~165
Furan C2'-~144
Furan C5'-~147

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, HRMS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

The molecular formula for this compound is C₁₀H₉NO₄, corresponding to a monoisotopic mass of approximately 207.0532 g/mol . chemspider.com In a typical mass spectrum, the molecular ion peak [M]⁺ or, more commonly in modern techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ would be observed.

Fragmentation Analysis: Under mass spectrometric conditions, the molecule will fragment in a predictable manner, providing further structural confirmation. Expected fragmentation pathways for this compound include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of an ethylene (B1197577) molecule (C₂H₄) followed by a carboxyl group.

Cleavage of the isoxazole ring, a common fragmentation pattern for this heterocycle.

Fission between the furan and isoxazole rings.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it invaluable for analyzing reaction mixtures and confirming the presence and identity of the target compound.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, Flash Chromatography)

Chromatographic methods are indispensable for the isolation of the final product from reaction mixtures and for the assessment of its purity.

Flash Chromatography: This technique is commonly used for the preparative-scale purification of synthetic compounds. For a molecule with the polarity of this compound, a common setup would involve a silica (B1680970) gel stationary phase with a gradient elution system of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. mdpi.com The separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a final compound with high accuracy. A reverse-phase HPLC method would likely be employed, using a C18 column as the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and is often expressed as a percentage of the total peak area. For related isoxazole carboxylic acids, mobile phases of acetonitrile and water with an acid modifier like phosphoric or formic acid have proven effective. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry.

To date, no public crystal structure for this compound has been deposited in crystallographic databases. If suitable single crystals of the compound were grown, X-ray diffraction analysis would yield precise data on:

Bond lengths and angles: Confirming the geometry of the furan and isoxazole rings and the ester functionality.

Molecular conformation: Revealing the dihedral angle between the planes of the furan and isoxazole rings.

Intermolecular interactions: Identifying non-covalent interactions in the crystal lattice, such as hydrogen bonds or π-π stacking, which govern the solid-state packing.

While data for the target molecule is unavailable, analysis of the closely related 5-(2-Furyl)isoxazole-3-carboxylic acid has been performed, confirming its molecular architecture and packing in the solid state.

Investigation of Photophysical Properties (e.g., Absorption, Fluorescence)

The study of photophysical properties involves examining how a molecule interacts with light. This is typically done using UV-Visible absorption spectroscopy and fluorescence spectroscopy.

The conjugated system formed by the furan and isoxazole rings suggests that this compound will absorb light in the ultraviolet (UV) range. An investigation of its photophysical properties would involve:

UV-Visible Absorption Spectroscopy: Measuring the absorption spectrum to identify the wavelength of maximum absorption (λ_max).

Fluorescence Spectroscopy: Irradiating the sample at its λ_max and measuring the resulting emission spectrum to determine the wavelength of maximum fluorescence (λ_em).

Quantum Yield and Stokes Shift: Calculating the fluorescence quantum yield (a measure of emission efficiency) and the Stokes shift (the difference in energy between absorption and emission maxima).

Studies on other compounds containing linked furan and isoxazole rings indicate that they can be photoactive, and their photophysical properties are sensitive to their molecular structure and environment. nih.gov Such investigations are crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.

Computational Chemistry and Theoretical Investigations of Ethyl 5 2 Furyl Isoxazole 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and its ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity.

For Ethyl 5-(2-furyl)isoxazole-3-carboxylate, the HOMO is expected to be localized over the electron-rich furan (B31954) and isoxazole (B147169) rings, while the LUMO would likely be distributed across the electron-withdrawing ethyl carboxylate group and the isoxazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to chemical reactions. nih.gov Theoretical calculations on related nitrosoalkenes have shown that the LUMO of the electrophilic partner and the HOMO of the heterocyclic system control the cycloaddition reactions, a principle that would also apply to reactions involving this compound. nih.gov

Table 1: Representative HOMO-LUMO Data for Structurally Related Compounds

Compound NameMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate uomphysics.netDFT/B3LYP/6-31G(d,p)Not SpecifiedNot Specified3.919
Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate nih.govDFT/B3LYP/6–311++G(d,p)Not SpecifiedNot Specified4.6255
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.orgresearchgate.netTD-DFT/B3LYP/6-311G(d,p)Not SpecifiedNot SpecifiedNot Specified

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.

Although no specific molecular docking studies have been published for this compound, research on other isoxazole derivatives highlights their potential as inhibitors of various enzymes. For example, a series of isoxazole-carboxamide derivatives were evaluated as inhibitors of cyclooxygenase (COX) enzymes, with docking studies revealing key binding interactions within the active site. nih.gov In another study, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were identified as novel xanthine (B1682287) oxidase inhibitors, and molecular docking showed that the isoxazole ring's oxygen atom could form hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov

Given these precedents, it is plausible that this compound could be docked into the active sites of various enzymes to predict its binding affinity and interaction patterns. The furan and isoxazole rings, along with the ethyl carboxylate group, would be expected to form hydrogen bonds, hydrophobic interactions, and other noncovalent interactions with the amino acid residues of a target protein.

Table 2: Examples of Molecular Docking Studies on Isoxazole Derivatives

Compound ClassTarget EnzymeKey Findings
Isoxazole-carboxamide derivatives nih.govCyclooxygenase (COX)Identified key binding interactions and selectivity for COX-2.
5-(1H-indol-5-yl)isoxazole-3-carboxylic acids nih.govXanthine Oxidase (XO)Showed hydrogen bonding between the isoxazole oxygen and active site residues.
5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives mdpi.comLanosterol 14a-demethylaseThe carboxyl substituent interacted with the heme group in the active site.

Structure-Energy Relationship Analysis and Conformational Studies

The biological activity of a molecule is often dependent on its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule, which are the most likely to be biologically active.

For this compound, the rotational barriers around the single bonds connecting the furan ring to the isoxazole ring and the ethyl carboxylate group to the isoxazole ring would be of particular interest. Theoretical calculations, such as Potential Energy Surface (PES) scans, can be employed to determine the most stable conformations. In a study of a hexahydropyrimidine (B1621009) derivative, PES analysis was used to identify the most stable structure in both the gas phase and in a liquid medium. nih.gov

Prediction of Reactivity and Mechanistic Pathways through Theoretical Models

Theoretical models can predict the reactivity of a molecule and elucidate the mechanisms of chemical reactions. For this compound, this could involve predicting its susceptibility to nucleophilic or electrophilic attack and understanding the pathways of its synthesis or degradation.

A study on the reactivity of ethyl nitrosoacrylate with various five-membered heterocycles used DFT calculations to investigate the regioselectivity of hetero-Diels-Alder reactions. nih.gov The calculations showed that these reactions are controlled by the interaction between the LUMO of the nitrosoalkene and the HOMO of the heterocycle. nih.gov Similar theoretical approaches could be applied to predict the reactivity of this compound in cycloaddition and other reactions.

Furthermore, molecular electrostatic potential (MEP) maps can visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack. For instance, in a study of a thiazole (B1198619) derivative, the MEP map indicated that the electrophilic sites were localized around the oxygen atom. uomphysics.net

Analysis of Noncovalent Interactions in Molecular Design

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for molecular recognition and the stability of ligand-receptor complexes. The analysis of these interactions is a key aspect of rational drug design.

For this compound, the furan and isoxazole rings can participate in π-π stacking interactions, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. In the study of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, Hirshfeld surface analysis revealed the presence of various intermolecular interactions. uomphysics.net

Understanding the noncovalent interaction profile of this compound would be invaluable for designing derivatives with improved binding affinity and specificity for a given biological target.

Biological Activity Profiling and Structure Activity Relationship Sar of Ethyl 5 2 Furyl Isoxazole 3 Carboxylate Analogues

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogues of ethyl 5-(2-furyl)isoxazole-3-carboxylate, these studies involve systematic modifications of the core structure to identify key features responsible for their therapeutic effects. nih.gov

The biological efficacy of isoxazole (B147169) derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and its appended moieties. nih.govnih.gov

Substituents on the Phenyl Ring: In many isoxazole derivatives, the presence of a phenyl ring is common. Modifications to this ring can significantly impact activity. For instance, the introduction of electron-withdrawing groups like fluorine (F) or trifluoromethyl (CF3) on a phenyl ring attached to the isoxazole core has been shown to enhance sPLA2 inhibitory activity, which is relevant for anti-inflammatory and anticancer applications. nih.gov In another study, methyl, methoxy (B1213986), or chloride substitutions on the phenyl group of 3,5-disubstituted isoxazole derivatives enhanced their anticancer activity against U87 cells. nih.gov

Substituents on the Isoxazole Ring: The position of substituents on the isoxazole ring itself is crucial. Modifications at the 3, 4, and 5-positions can lead to more potent compounds. nih.gov For example, SAR analysis has shown that halogen atom (F, Cl, or Br) substitution at the phenyl substituent on the isoxazole ring significantly enhanced the inhibition of α-amylase activity. nih.gov

The Furyl Moiety: The 2-furyl group at the 5-position of the isoxazole ring is a key structural feature. One study noted that a derivative bearing a furfuryl ring at its isoxazole moiety possessed promoting anti-inflammatory and anticancer effects. nih.gov

A summary of the impact of various substituents on the biological activity of isoxazole analogues is presented in the interactive table below.

Core Structure Substituent Position Effect on Biological Activity Reference
IsoxazoleElectron-withdrawing groups (-F, -CF3)Phenyl ringExcellent sPLA2 inhibitory activity nih.gov
3,5-disubstituted isoxazoleMethyl, methoxy, or chloridePhenyl groupEnhanced anticancer activity against U87 cells nih.gov
IsoxazoleHalogen atom (F, Cl, or Br)Phenyl substituent on isoxazole ringEnhanced α-amylase inhibitory activity nih.gov
IsoxazoleFurfuryl ringIsoxazole moietyPromoting anti-inflammatory and anticancer effects nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. drugdesign.orgdrughunter.com In the context of isoxazole derivatives, bioisosteric replacements can lead to the discovery of novel compounds with enhanced therapeutic potential. nih.gov

Replacement of the Carboxylic Acid Group: The carboxylic acid group is a common feature in drug molecules. Its replacement with bioisosteres like a 3-hydroxy-5-methyl-4-isoxazole has led to potent agonists of the central glutamic acid receptor. drugdesign.org This strategy can be applied to analogues of this compound to modulate their properties.

Replacement of the Isoxazole Ring: The isoxazole ring itself can be replaced by other five-membered heterocycles such as pyrazole (B372694), oxadiazole, or triazole. nih.govresearchgate.net For example, the bioisosteric replacement of the isoxazole heterocycle in (3-methyl-5-isoxazolyl)methylene-azacyclic compounds with pyridine (B92270) or oxadiazole resulted in ligands with high affinity for nicotinic cholinergic receptors. nih.gov

Pharmacophore Modeling: Pharmacophore design involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. For isoxazole-based compounds, the pharmacophore often includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net Understanding the pharmacophore of this compound analogues is crucial for designing new derivatives with improved activity. For instance, in the design of Hsp90 inhibitors, a combination of molecular modeling techniques, including 3D-QSAR and molecular docking, was used to predict new compounds based on the isoxazole scaffold. researchgate.net

Pharmacological Potential and Therapeutic Applications

Analogues of this compound have been investigated for a range of pharmacological activities, demonstrating their potential as therapeutic agents. nih.govnih.gov

Isoxazole derivatives have shown significant promise as antimicrobial and antibacterial agents. nih.govnih.govresearchgate.net

Activity against Gram-Positive and Gram-Negative Bacteria: Several studies have reported the synthesis of novel isoxazole derivatives and their screening against a panel of bacteria. For instance, a series of thiophene-linked isoxazole derivatives were synthesized and evaluated for their antibacterial activities, with some compounds showing excellent activity. journaljpri.com Another study synthesized a series of 3,5-diaryl isoxazoles and screened them against both Gram-positive and Gram-negative bacteria. researchgate.net

Synergistic Effects: The combination of the isoxazole motif with other bioactive pharmacophores, such as a triazole, has been explored to generate new therapeutic agents. mdpi.com This hybridization can lead to a synergistic effect, resulting in enhanced antibacterial activity. mdpi.com For example, a study on new triazole-isoxazole hybrids found that one conjugate exhibited a powerful antibacterial effect against Escherichia coli and Pseudomonas aeruginosa. mdpi.com

SAR in Antimicrobial Activity: The antimicrobial activity of isoxazole derivatives is influenced by the substituents. For example, in a series of isoxazole derivatives, the presence of a hydroxyl group on the benzene (B151609) ring significantly increased bioactivity, while its derivation to multiple –OCH3 or –OAc groups significantly decreased it. nih.gov Furthermore, isoxazole derivatives generally displayed more significant antibacterial activity compared to their pyrazole counterparts. nih.gov

The table below summarizes the antibacterial activity of selected isoxazole derivatives.

Compound/Derivative Series Bacterial Strain(s) Key Findings Reference
Thiophene (B33073) linked isoxazoles (LK1-LK8)Staphylococcus aureus, Escherichia coliCompound LK7 showed excellent antibacterial activity with a MIC value of 6.75 µg/ml. journaljpri.com
3,5-diaryl isoxazolesGram-positive and Gram-negative bacteriaCompounds were synthesized and screened for antibacterial activity. researchgate.net
Triazole-isoxazole hybridsEscherichia coli, Pseudomonas aeruginosaConjugate 7b exhibited powerful antibacterial effects. mdpi.com
Isoxazole derivativesGram-negative and Gram-positive bacteriaIsoxazole derivatives showed more significant antibacterial activity than pyrazole derivatives. nih.gov

The anticancer potential of isoxazole derivatives has been extensively studied, with many analogues demonstrating significant cytotoxicity against various cancer cell lines. nih.govresearchgate.netspandidos-publications.comespublisher.com

Activity against Various Cancer Cell Lines: Isoxazole derivatives have shown activity against a wide range of cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and chronic myeloid leukemia (K562). nih.govur.edu.plnih.gov For example, a series of 3,5-diaryl isoxazole derivatives were synthesized and evaluated for their anticancer potential against prostate cancer PC3 cells, with one compound showing high selectivity. nih.gov

Mechanisms of Action: The anticancer effects of isoxazole derivatives are mediated through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like Hsp90, and disruption of cellular signaling pathways. researchgate.netspandidos-publications.com For instance, some novel synthetic isoxazole compounds exhibited potent and selective inhibition of HSP90 and demonstrated significant pro-apoptotic activities in K562 cells. spandidos-publications.com

Influence of Substituents on Cytotoxicity: The cytotoxic activity of isoxazole analogues is strongly influenced by their substitution patterns. In one study, isoxazole derivatives of maslinic acid showed remarkable anti-cancer activity against EMT-6 and SW480 cancer cell lines. nih.gov Another study found that an isoxazole curcumin (B1669340) derivative exhibited more significant cytotoxicity against the breast cancer cell line (MCF7) compared to the parent compound curcumin. nih.gov

The following table presents data on the anticancer activity of selected isoxazole derivatives.

Derivative Series Cancer Cell Line(s) Key Findings Reference
3,5-diaryl isoxazolesPC3 (prostate cancer)Compound 26 showed high selectivity. nih.gov
Synthetic isoxazolesK562 (erythroleukemic), U251-MG, T98G (glioblastoma)Exhibited significant antiproliferative and pro-apoptotic activities. spandidos-publications.com
Isoxazole derivatives of maslinic acidEMT-6 (breast), SW480 (colon)Showed remarkable anti-cancer activity. nih.gov
Isoxazole-curcumin derivativeMCF-7 (breast cancer)Showed more significant cytotoxicity than curcumin. nih.gov
Isoxazole derivatives 2 and 22K562 (chronic myeloid leukemia)Showed marked cytotoxicity with IC50 values of 0.5 µM. nih.gov

Tuberculosis remains a major global health problem, and there is an urgent need for new and effective drugs. Isoxazole derivatives have emerged as a promising class of compounds with potential antituberculosis activity. nih.gov

Activity against Mycobacterium tuberculosis: A notable example is 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, which demonstrated excellent antituberculosis activity against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov This compound was found to be very specific for organisms of the M. tuberculosis complex and effected significant reductions of bacterial numbers in infected macrophages. nih.gov

Prodrug Strategy: Research suggests that some isoxazole esters may function as prodrugs. nih.gov The corresponding carboxylic acid of the aforementioned ethyl ester showed increased in vitro antituberculosis activity at a lower pH, which is relevant to the acidic environment of tuberculous lesions. nih.gov The loss of anti-TB activity with various ester bioisosteres further supports the prodrug hypothesis. nih.gov

SAR for Antituberculosis Activity: In a study involving sclareol (B1681606) derivatives, an isoxazoline (B3343090) derivative showed the strongest antitubercular activity, indicating that the introduction of the isoxazoline fraction can enhance antitubercular potential. nih.gov

Antiviral and Antileishmanial Properties

Analogues of this compound have demonstrated notable potential in combating infectious diseases, specifically exhibiting antiviral and antileishmanial activities.

Research into isoxazole-amide derivatives has revealed their efficacy against plant-based viruses. researchgate.net In a study evaluating a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety, certain compounds displayed significant in vivo antiviral activities against both tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). researchgate.net Notably, the activity of some of these synthesized compounds surpassed that of the commercial antiviral agent, Ningnanmycin. researchgate.net

In the realm of parasitic diseases, isoxazole derivatives have shown significant promise against cutaneous leishmaniasis (CL). A preclinical in vivo study investigated five 3,5-diaryl-isoxazole analogues, which were previously effective in vitro against Leishmania (L.) amazonensis. nih.gov One particular analogue, identified as compound 7 , produced remarkable therapeutic outcomes when administered intralesionally to Leishmania-infected BALB/c mice. nih.gov The treatment resulted in significantly smaller CL lesions and a substantial reduction in the parasite load, achieving a 98.4% decrease compared to the untreated control group. nih.gov In silico predictions also suggested a favorable safety profile for this promising drug candidate. nih.gov

Anti-inflammatory Effects

The isoxazole scaffold is a key feature in compounds developed for their anti-inflammatory properties. These derivatives regulate immune functions through various mechanisms. Studies have shown that certain isoxazole compounds can inhibit the production of pro-inflammatory cytokines. nih.gov For instance, selected indolyl-isoxazolidine derivatives significantly inhibited the lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cells. nih.gov Similarly, the compound VGX-1027 was found to reduce the production of pro-inflammatory mediators such as TNF-α and IL-1β. nih.gov

The anti-inflammatory action of these analogues is also attributed to their ability to inhibit key enzymes in the inflammatory pathway. nih.gov In vitro studies have confirmed that some derivatives inhibit the expression of cyclooxygenase (COX) enzymes. Further research has identified isoxazole derivatives that act as potent inhibitors of both lipoxygenase (LOX) and COX-2, which are crucial enzymes in the production of leukotrienes and prostaglandins (B1171923) that contribute to inflammation. nih.gov For example, 4,5-diarylisoxazol-3-carboxylic acids have been highlighted as potential leukotriene synthesis inhibitors. nih.gov

Other Investigated Biological Activities (e.g., Urease Inhibition)

Beyond antiviral and anti-inflammatory effects, research has focused on the urease inhibitory potential of isoxazole analogues. The enzyme urease is implicated in various pathological conditions, including the development of gastric ulcers by the bacterium Helicobacter pylori. mdpi.com

A study of oxazole-based imidazopyridine scaffolds found that a majority of the synthesized analogues were active against the urease enzyme, with IC₅₀ values ranging from 5.68 ± 1.66 μM to 81.48 ± 7.18 μM. nih.gov Several compounds were significantly more potent than the standard drug, thiourea (B124793) (IC₅₀ = 21.37 ± 1.76 μM). nih.gov Structure-activity relationship (SAR) studies revealed that the inhibitory potential was influenced by the nature and position of substituents on the aryl ring. nih.gov Analogues with strong electron-withdrawing groups, such as trifluoromethyl (-CF₃) and nitro (–NO₂), were identified as excellent urease inhibitors. nih.gov For example, analogue 4i , bearing 3-CF₃ and 5-NO₂ groups, was the most active inhibitor, surpassing the potency of thiourea. nih.gov Conversely, electron-donating groups like methoxy (–OCH₃) also contributed to significant inhibitory activity. nih.gov

Another study on furan (B31954) chalcones identified several compounds with promising urease inhibitory results. mdpi.com The most active inhibitors were those with chloro-substituents on the phenyl ring, with compound 4h (2',5'-dichlorophenyl) showing an IC₅₀ value of 16.13 ± 2.45 μM, and compound 4s (2'-chlorophenyl) having an IC₅₀ of 18.75 ± 0.85 μM, both more potent than thiourea (IC₅₀ = 21.25 ± 0.15 μM). mdpi.com

Urease Inhibitory Activity of Selected Isoxazole and Furan Chalcone Analogues

Compound Substituents IC₅₀ (μM) Reference
4i 3-CF₃, 5-NO₂ 5.68 ± 1.66 nih.gov
4o 2-CF₃, 5-NO₂ 7.11 ± 1.24 nih.gov
4g 2-OH, 4-OH 9.41 ± 1.19 nih.gov
4h 2-OH, 4-Cl 10.45 ± 2.57 nih.gov
4h (chalcone) 2',5'-dichlorophenyl 16.13 ± 2.45 mdpi.com
4s (chalcone) 2'-chlorophenyl 18.75 ± 0.85 mdpi.com
4f (chalcone) 3',4'-dichlorophenyl 21.05 ± 3.2 mdpi.com
Thiourea (Standard) - 21.37 ± 1.76 nih.gov

Elucidation of Biological Mechanisms of Action (MOA)

The diverse biological activities of isoxazole analogues stem from their interaction with specific molecular targets and signaling pathways. The anti-inflammatory properties, for example, are linked to the modulation of critical signaling cascades. The compound VGX-1027 has been shown to suppress inflammation by inhibiting the NFκB and p38 pathways while upregulating ERK signaling. nih.gov Another mechanism involves the inhibition of the migration inhibitory factor (MIF) function, which can block corticosteroid-insensitive lung inflammation. nih.gov

In the context of metabolic diseases, isoxazole-dihydropyrimidinone hybrids have been found to exert anti-adipogenic effects by activating the AMPK pathway. nih.gov This activation helps to improve mitochondrial function and enhance fatty acid oxidation in mature adipocytes, thereby inhibiting the differentiation of fat cells. nih.gov The mechanism of action for some antimicrobial derivatives may involve the inhibition of enzymes crucial for bacterial cell wall synthesis. For urease inhibitors, molecular docking studies suggest that active compounds interact with key residues in the enzyme's active site, often involving hydrogen bonding and pi-pi stacking, which blocks the enzyme's catalytic activity. nih.gov

Rational Drug Design and Lead Compound Optimization Strategies

The development of potent isoxazole-based therapeutic agents heavily relies on rational drug design and lead optimization strategies. These approaches use an understanding of the target structure and the compound's structure-activity relationship (SAR) to create more effective molecules. mdpi.comnih.gov

A clear example is the development of isoxazole-dihydropyrimidinone hybrids to combat obesity and dyslipidemia. nih.gov In this study, a series of compounds were designed and synthesized by integrating two known pharmacophores. nih.gov Initial screening identified lead compounds, and further refinement using SAR led to the design of additional analogues with improved anti-adipogenic properties. nih.gov This process resulted in the identification of compound 10g , which demonstrated significant efficacy and was selected for more detailed mechanistic investigations. nih.gov

Emerging Applications and Future Research Directions

Utility in Agrochemical Development (e.g., Herbicidal, Insecticidal, Fungicidal Potential)

The isoxazole (B147169) ring is a well-established pharmacophore in the development of agrochemicals. researchgate.net Derivatives of isoxazole have demonstrated a wide array of biological activities, including fungicidal, herbicidal, and insecticidal properties. researchgate.net For instance, certain novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates have shown 32–58% inhibition against various fungal pathogens like Fusarium graminearum and Botrytis cinerea at a concentration of 100 mg/L. researchgate.net In terms of herbicidal action, related compounds exhibited 20–50% inhibition against several tested plants at a dosage of 150 g ai/ha. researchgate.net

The structural relative, 3-(2-Furyl)isoxazol-5-amine, is recognized as a useful component in the formulation of crop protection agents, with potential applications in creating targeted and effective herbicides or fungicides. chemimpex.com Research into other isoxazole derivatives has also yielded promising results. A series of 2-cyanoacrylates containing an isoxazole moiety showed excellent herbicidal activity against rape and amaranth (B1665344) pigweed. researchgate.net Furthermore, studies on anthranilic diamides with isoxazole components have explored their insecticidal activities against pests like the oriental armyworm (Mythimna separata). researchgate.net Although comprehensive studies focusing specifically on the agrochemical profile of Ethyl 5-(2-furyl)isoxazole-3-carboxylate are not extensively documented, the proven efficacy of its core motifs suggests it is a promising candidate for future agrochemical research.

Observed Agrochemical Activities in Isoxazole Derivatives

Derivative TypeActivity TypeTarget Organism/PlantObserved EfficacyReference
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesFungicidalFusarium graminearum, Botrytis cinerea32–58% inhibition at 100 mg/L researchgate.net
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylatesHerbicidalVarious test plants20–50% inhibition at 150 g ai/ha researchgate.net
2-Cyanoacrylates with isoxazole moietyHerbicidalRape, Amaranth PigweedExcellent activity at 75 g/ha researchgate.net
Anthranilic diamides with acylureaInsecticidal (Larvicidal)Unspecified100% activity at 200 mg/L for select compounds researchgate.net

Role as a Privileged Scaffold in Drug Discovery and Development

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The isoxazole ring system, particularly benzisoxazole analogs, is considered one such privileged structure. rsc.orgresearchgate.net These scaffolds are integral to compounds showing a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. rsc.orgresearchgate.net

The combination of the isoxazole and furan (B31954) rings in this compound makes it a molecule of high interest. The isoxazole moiety is a key pharmacophore for the antibacterial activity of several drugs. mdpi.com Recent studies have highlighted that isoxazole derivatives can exhibit potent and selective antifungal activity, for instance against Candida albicans, by potentially interacting with fungal-specific components like ergosterol (B1671047) synthesis pathways. mdpi.com

Furthermore, the isoxazole framework has been successfully employed to design novel inhibitors for specific enzymes. For example, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed as potent inhibitors of xanthine (B1682287) oxidase, a key enzyme in the production of uric acid, which is relevant for treating gout. nih.gov The versatility of the isoxazole scaffold is also demonstrated in the synthesis of derivatives with significant cytotoxic activity against human cancer cell lines, underscoring its potential in developing new antineoplastic agents. nih.gov The compound 3-(2-Furyl)isoxazol-5-amine, a close structural relative, is noted as a valuable building block for synthesizing novel anti-inflammatory and anticancer agents. chemimpex.com These findings collectively position the 5-(2-furyl)isoxazole (B170271) core as a promising scaffold for future drug development programs. nih.gov

Exploration in Materials Science and Functional Materials

The application of isoxazole-based compounds in materials science is an emerging field of research. While specific studies detailing the use of this compound in functional materials are not yet prevalent, the inherent chemical and physical properties of heterocyclic compounds provide a strong basis for their exploration in this domain. Heterocyclic structures can impart unique electronic, optical, and thermal properties to materials. The investigation of isoxazole derivatives in areas such as organic electronics, polymers, and coordination chemistry represents a logical future direction. The potential for these molecules to self-assemble or be incorporated into larger macromolecular structures could lead to the development of novel materials with tailored functionalities.

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isoxazoles has seen significant advancements, with a growing emphasis on green and sustainable chemistry. nih.gov Modern synthetic strategies aim to improve efficiency, reduce waste, and utilize more environmentally benign reagents and conditions. For example, one approach for a related compound, 5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester, involved a cycloaddition-condensation reaction catalyzed by sodium hydroxide (B78521) in water, which is a greener alternative to many organic solvents. mdpi.com

The development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, represents another key area of progress. mdpi.com Microwave-assisted synthesis has also been employed as a green protocol for preparing oxazole (B20620) and thiophene (B33073) derivatives, highlighting a move towards more energy-efficient methods. rjstonline.com These advanced methodologies not only streamline the production of complex molecules like this compound but also align with the principles of sustainable chemistry, a critical consideration for modern chemical manufacturing. nih.gov

Advanced Mechanistic Studies and Integrated Computational-Experimental Approaches

A deeper understanding of the structure, reactivity, and biological interactions of this compound relies on advanced mechanistic and computational studies. X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of these molecules in the solid state. For example, crystallographic analysis of the related compound 5-(2-Furyl)isoxazole-3-carboxylic acid revealed that it crystallizes in the monoclinic space group P 1 21/c 1. Detailed structural studies on another analog, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, have determined key geometric parameters, such as the dihedral angle between the phenyl and isoxazole rings, which is 43.40 (13)°. researchgate.net

Integrated approaches that combine experimental techniques with computational modeling are becoming increasingly vital. For instance, experimental techniques like the whole-cell patch-clamp and calcium-imaging have been used to investigate the mechanism of action of isoxazole-based insecticides, revealing their effects on voltage-gated calcium channels. researchgate.net Such experimental data, when coupled with computational docking and molecular dynamics simulations, can provide profound insights into the structure-activity relationships that govern the biological effects of these compounds. These integrated studies are essential for the rational design of new derivatives with enhanced potency and selectivity.

Crystallographic Data for Structurally Related Isoxazole Compounds

Parameter5-(2-Furyl)isoxazole-3-carboxylic acid (Hydrated)Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
FormulaC₈H₇NO₅C₁₃H₁₃NO₃
Crystal SystemMonoclinicMonoclinic
Space GroupP 1 21/c 1P2/c
a (Å)11.2506 ± 0.00049.750 (8)
b (Å)7.8725 ± 0.000414.589 (13)
c (Å)10.5817 ± 0.00049.397 (8)
β (°)115.098 ± 0.002116.872 (13)
Volume (ų)848.74 ± 0.061192.3 (18)
ZNot specified4
Reference researchgate.net

Q & A

Q. What is the chemical identity of Ethyl 5-(2-furyl)isoxazole-3-carboxylate?

The compound has the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol . It features a furan ring substituted at the 2-position and an ethyl ester group attached to the isoxazole ring. The isoxazole core (a five-membered heterocycle with nitrogen and oxygen) contributes to its reactivity and potential bioactivity.

Q. What are common synthetic routes for this compound?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous isoxazole derivatives (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) are synthesized via condensation of substituted phenacyl halides with hydroxylamine hydrochloride and ethyl acetoacetate in basic conditions (e.g., sodium ethoxide). Typical yields range from 70–85% , with purification via recrystallization or column chromatography .

Q. How is the structure of this compound characterized?

Structural confirmation relies on NMR (¹H and ¹³C), IR spectroscopy , and X-ray crystallography . For crystallography, programs like SHELXL are widely used for refinement, particularly for small molecules, due to their robustness in handling twinned or high-resolution data . Melting points and solubility profiles (e.g., in ethanol or dichloromethane) further support characterization .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and byproduct suppression.
  • pH modulation : Sodium ethoxide (basic conditions) facilitates cyclization during isoxazole formation.
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves ester byproducts .
  • Catalyst screening : Transition metals (e.g., CuI) may accelerate heterocycle formation in analogous systems .

Q. What biological activities are predicted for this compound?

While direct studies are limited, structurally similar isoxazole derivatives exhibit antimicrobial , anti-inflammatory , and anticancer activities. The furan moiety may enhance interactions with enzymes like cytochrome P450 or kinases, as seen in Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate derivatives . Assays such as MTT viability tests (using cancer cell lines) and enzyme inhibition studies (e.g., COX-2) are recommended for validation .

Q. What reaction mechanisms enable functionalization of the isoxazole core?

The ester group undergoes hydrolysis to carboxylic acids under acidic/basic conditions, while the furan ring participates in electrophilic substitutions (e.g., nitration). Grignard reagents (e.g., CH₃MgX) can modify the carbonyl group, as demonstrated in the synthesis of 1-[5-(3-chlorophenyl)-isoxazol-3-yl]-ethanone from ethyl ester derivatives .

Q. Can this compound be photoisomerized into oxazole derivatives?

Isoxazole-to-oxazole photoisomerization is feasible under UV light in continuous flow reactors. For example, Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate converts to oxazole analogs with retained bioactivity, suggesting a route to diversify pharmacological profiles .

Q. How do structural modifications influence bioactivity?

  • Halogen substitution : Chloro or bromo groups at the phenyl position (e.g., Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate) increase lipophilicity, enhancing membrane permeability .
  • Ester vs. carboxylic acid : Hydrolysis of the ethyl ester to a free carboxylic acid improves solubility but may reduce receptor binding affinity .
  • Heterocycle variation : Replacing furan with indole (e.g., Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate) introduces hydrogen-bonding motifs, critical for enzyme inhibition .

Q. How should researchers address contradictory data in biological assays?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Differences in pH, serum concentration, or cell passage number.
  • Purity : HPLC-MS analysis ensures >95% purity to exclude byproduct interference.
  • Structural analogs : Compare activity across derivatives (e.g., halogenated vs. methoxy-substituted) to identify pharmacophores .

Q. What analytical methods ensure compound purity and stability?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity.
  • Stability studies : Accelerated degradation under stress conditions (e.g., 40°C/75% RH) identifies susceptible functional groups (e.g., ester hydrolysis).
  • Mass spectrometry : HRMS confirms molecular integrity, while NMR tracks decomposition products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.